360A iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

360 A ヨウ化物は、G-四重鎖構造の選択的安定化剤であり、テロメラーゼ活性の阻害剤です。 TRAP-G4 アッセイでは、IC50 値が 300 ナノモルです

2. 製法

360 A ヨウ化物の合成には、G-四重鎖構造の安定化が含まれます。正確な合成経路と反応条件は、機密情報であり、広く公開されていません。 この化合物は、高純度と有効性を確保するために、管理された実験室条件下で製造されていることが知られています

準備方法

The synthesis of 360 A iodide involves the stabilization of G-quadruplex structures. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is prepared under controlled laboratory conditions to ensure high purity and efficacy

化学反応の分析

360 A ヨウ化物は、次のようないくつかの種類の化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。

還元: この化合物は還元される可能性がありますが、特定の試薬と条件はよくわかっていません。

置換: 特にヨウ化物イオンを含む置換反応を起こす可能性があります。

これらの反応で一般的に使用される試薬には、酸化剤、還元剤、および反応を促進するさまざまな溶媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

360 A ヨウ化物は、次のような科学研究に多くの用途があります。

化学: G-四重鎖構造の安定化と、テロメラーゼ阻害におけるその役割を研究するために使用されます。

生物学: この化合物は、グリア腫細胞を含むさまざまな細胞株におけるテロメラーゼ活性への影響を調査するために使用されます.

医学: 特にテロメラーゼ活性を標的とする、がん治療における治療薬としての可能性を探求する研究が進んでいます.

産業: 産業用途は限定されていますが、研究機関では新しい治療戦略を開発し、テロメラーゼ阻害の分子メカニズムを理解するために使用されています.

作用機序

360 A ヨウ化物は、4 本鎖 DNA 構造である G-四重鎖構造を安定化させることによって作用します。この安定化は、細胞のテロメアの長さを維持する役割を果たす酵素であるテロメラーゼの活性を阻害します。 テロメラーゼを阻害することにより、360 A ヨウ化物はテロメアの短縮を誘導し、がん細胞の死につながる可能性があります . 分子標的は、G-四重鎖構造とテロメラーゼ酵素であり、関連する経路は、テロメアの維持と細胞周期の調節です .

6. 類似の化合物との比較

360 A ヨウ化物は、G-四重鎖構造の選択的安定化とテロメラーゼ活性の阻害において、独自性を持ちます。類似の化合物には、次のようなものがあります。

BIBR 1532: 異なる作用機序を持つ別のテロメラーゼ阻害剤。

コストゥノライド: 抗炎症作用と抗酸化作用で知られています。

シクロガレゲニン: 特定のモデルにおいて、テロメアを伸長させ、寿命を延ばすことができます.

これらの化合物は、その標的と作用機序がそれぞれ異なり、G-四重鎖構造の選択的安定化とテロメラーゼ活性の強力な阻害において、360 A ヨウ化物の独自性を強調しています .

類似化合物との比較

360 A iodide is unique in its selective stabilization of G-quadruplex structures and inhibition of telomerase activity. Similar compounds include:

BIBR 1532: Another telomerase inhibitor with a different mechanism of action.

Costunolide: Known for its anti-inflammatory and antioxidant properties.

Cyclogalegenin: Capable of elongating telomeres and increasing lifespan in certain models.

These compounds differ in their specific targets and mechanisms of action, highlighting the uniqueness of 360 A iodide in its selective stabilization of G-quadruplex structures and potent inhibition of telomerase activity .

特性

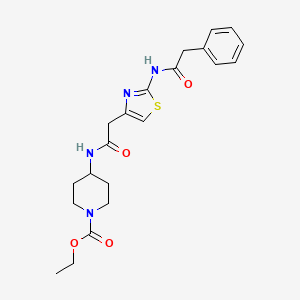

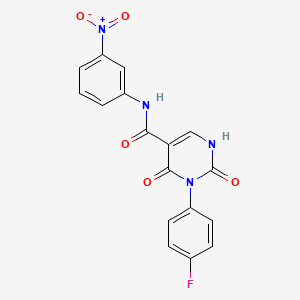

IUPAC Name |

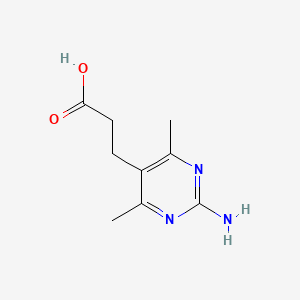

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDYPTJPHHNFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23I2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)

![N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide](/img/structure/B2487903.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-phenylacetamide](/img/structure/B2487906.png)

![N-[(2-chloropyrimidin-4-yl)methyl]-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2487913.png)

![3-(4-Bromophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2487915.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)